Benzohexonium

Description

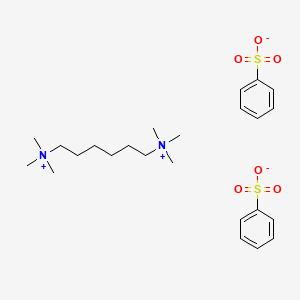

Structure

2D Structure

Properties

CAS No. |

971-60-8 |

|---|---|

Molecular Formula |

C24H40N2O6S2 |

Molecular Weight |

516.7 g/mol |

IUPAC Name |

benzenesulfonate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |

InChI |

InChI=1S/C12H30N2.2C6H6O3S/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*7-10(8,9)6-4-2-1-3-5-6/h7-12H2,1-6H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 |

InChI Key |

KQHXGIXCFWNHSW-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Other CAS No. |

971-60-8 |

Synonyms |

enzohexamethonium benzohexonium hexamethonium bisbenzosulfonate |

Origin of Product |

United States |

Historical Perspectives on Benzohexonium S Pharmacological Characterization

Early Investigations into Peripheral Autonomic Neurotransmission

The journey to understanding compounds like Benzohexonium began long before its discovery, rooted in foundational studies of the autonomic nervous system (ANS). In the late 19th and early 20th centuries, physiologists like John Newport Langley made seminal contributions by defining the ANS and its major divisions: the sympathetic and parasympathetic nervous systems. karger.comwikipedia.orgfens.org Langley also introduced the crucial concepts of "pre-ganglionic" and "post-ganglionic" neurons, establishing that a synapse within a ganglion was a key feature of the autonomic efferent pathway. karger.comnii.ac.jp

The groundbreaking work of Otto Loewi and Sir Henry Dale in the 1920s and 1930s revolutionized the field by providing the first definitive proof of chemical neurotransmission. karger.combritannica.comwikipedia.org Loewi's elegant experiment on frog hearts demonstrated that nerve stimulation released chemical substances that mediated the nerve's effect. wikipedia.organimalresearch.info He termed these substances "Vagusstoff" (from the vagus nerve, which slowed the heart) and "Acceleransstoff" (which accelerated it). karger.com Sir Henry Dale subsequently identified "Vagusstoff" as acetylcholine (B1216132) (ACh) and the sympathetic transmitter as being similar to adrenaline. animalresearch.infonih.gov This established the paradigm of cholinergic and adrenergic transmission and set the stage for developing pharmacological agents to selectively interact with these systems. nii.ac.jpnih.gov

| Key Historical Milestone | Principal Investigator(s) | Contribution to Understanding Autonomic Neurotransmission |

| 1898-1921 | John Newport Langley | Coined the term "autonomic nervous system" and defined its sympathetic and parasympathetic divisions. Introduced the concepts of pre- and post-ganglionic neurons. karger.comwikipedia.orgthedysautonomiaproject.org |

| 1921 | Otto Loewi | Provided the first experimental proof of chemical neurotransmission through his frog heart experiment, discovering "Vagusstoff." wikipedia.organimalresearch.info |

| 1914-1936 | Sir Henry Dale | Identified "Vagusstoff" as acetylcholine and characterized its physiological effects, establishing it as a key neurotransmitter in the ANS. karger.comanimalresearch.infonih.gov |

Discovery and Initial Characterization as a Ganglionic Blocker

This compound belongs to the class of drugs known as ganglionic blockers. nih.gov The prototypical compound in this class is hexamethonium (B1218175), a bis-quaternary ammonium (B1175870) compound. wikipedia.orgtaylorandfrancis.comnih.gov this compound itself is the benzenesulfonate salt of the same active cation. chemicalbook.comalfa-chemistry.com These compounds were discovered to have a specific and potent action: they block nerve impulse transmission at the autonomic ganglia, affecting both the sympathetic and parasympathetic systems. wikipedia.orgcvpharmacology.com

The primary mechanism of action for this compound is as a non-depolarizing antagonist of nicotinic acetylcholine receptors (nAChRs) located on postganglionic neurons. wikipedia.orgwikipedia.orgusmlestrike.com Unlike competitive antagonists that bind to the same site as acetylcholine, hexamethonium and by extension this compound, act primarily by blocking the open ion pore of the nAChR. wikipedia.org This prevents the influx of sodium ions that would normally occur when ACh released from preganglionic neurons binds to the receptor, thereby preventing the depolarization of the postganglionic neuron and the propagation of the nerve signal. wikipedia.orgyoutube.com This blockade is specific to the neuronal type of nAChRs found in ganglia and does not significantly affect the nAChRs at the neuromuscular junction or muscarinic ACh receptors on target organs. wikipedia.org

| Property | Description |

|---|---|

| Drug Class | Ganglionic Blocker; Nicotinic Receptor Antagonist nih.govwikipedia.org |

| Molecular Target | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) in autonomic ganglia wikipedia.orgcvpharmacology.com |

| Mechanism of Action | Non-competitive, non-depolarizing antagonism, primarily via open-channel block of the nAChR ion pore. wikipedia.orgnih.gov |

| Primary Effect | Inhibition of neurotransmission in both sympathetic and parasympathetic ganglia. wikipedia.orgusmlestrike.com |

| Selectivity | Selective for ganglionic nAChRs over neuromuscular nAChRs and muscarinic receptors. wikipedia.org |

Contextualization within the Development of Autonomic Nervous System Research Tools

The discovery of this compound and its congeners was a landmark event for autonomic pharmacology research. taylorandfrancis.com Its ability to produce a generalized, non-selective blockade of the entire autonomic outflow made it an invaluable experimental tool. britannica.com By administering this compound, researchers could create a state of "pharmacological sympathectomy and parasympathectomy," allowing them to study the intrinsic properties of organs and tissues free from autonomic control. cvpharmacology.comusmlestrike.com

This tool was instrumental in a variety of research applications:

Differentiating Central vs. Peripheral Autonomic Control: By observing which functions were lost after ganglionic blockade, scientists could confirm the role of autonomic ganglia in mediating signals from the central nervous system to peripheral organs.

Investigating Basal Sympathetic and Parasympathetic Tone: The effects of the blockade on organs like the heart and blood vessels revealed the degree of continuous, or "tonic," influence exerted by each branch of the ANS in a resting state. For example, its ability to significantly lower blood pressure demonstrated the critical role of sympathetic tone in maintaining vascular resistance. nih.gov

Elucidating Autonomic Reflexes: Researchers used ganglionic blockers to inhibit reflex pathways, helping to identify the components of the reflex arc. For instance, it could be used to prevent reflex changes in heart rate that would normally be caused by a change in blood pressure. usmlestrike.com

Assessing Organ Function: In fields like gastrointestinal research, compounds like hexamethonium were used as reference drugs to assess the degree of autonomic nervous system involvement in functions such as motility and secretion. nih.gov

The non-specificity that made this compound a poor therapeutic agent was precisely the quality that made it an exceptional research tool, providing a "blunt instrument" to effectively silence the peripheral autonomic nervous system and thereby illuminate its myriad functions. britannica.comnih.gov

Molecular and Cellular Mechanisms of Action

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Benzohexonium functions as a nicotinic cholinergic antagonist, meaning it inhibits the action of the neurotransmitter acetylcholine (ACh) at nAChRs wikipedia.org. This antagonistic action leads to the interruption of neural transmission, particularly at the postganglionic autonomic neurons nih.gov.

A defining characteristic of this compound's action is its selective antagonism of neuronal nAChRs located within autonomic ganglia odmu.edu.uawikipedia.org. These receptors are critical for rapid excitatory transmission in both the sympathetic and parasympathetic divisions of the autonomic nervous system wikipedia.orgnews-medical.net. While nAChRs are composed of various subunits, the alpha3beta4 subunit combination is notably prevalent in the nAChRs of autonomic ganglia neurons nih.govnih.gov. This compound's selective blockade of these ganglionic receptors distinguishes its action from that on nicotinic receptors found elsewhere in the body odmu.edu.ua.

This compound, also referred to as Hexamethonium (B1218175), operates as a non-depolarizing ganglionic blocker wikipedia.org. Its mechanism of action is primarily non-competitive, meaning it does not directly compete with acetylcholine for binding at the orthosteric (agonist) site of the nAChR wikipedia.org. Instead, it binds to a site "in or on the nAChR receptor" that is distinct from the acetylcholine binding site wikipedia.org. This type of interaction is characteristic of allosteric modulation, where a ligand binds to a site topographically separate from the orthosteric site, thereby influencing the receptor's function ucl.ac.ukfrontiersin.orgnih.govnih.gov. Non-competitive inhibitors are a class of negative allosteric modulators that block the permeability response of nAChRs ucl.ac.uknih.gov.

The principal mechanism by which this compound inhibits nAChR function is through the blockade of the receptor's ion pore wikipedia.org. The nAChR is a ligand-gated ion channel, and its opening allows the flow of ions across the cell membrane wikipedia.orgplos.org. This compound physically obstructs this channel, preventing the passage of ions wikipedia.org. Studies on non-competitive inhibitors, such as chlorpromazine, illustrate that these agents bind within the ion channel pore, thereby inhibiting ion transport and impeding the conformational changes necessary for the receptor's biological function nih.govplos.org. The innermost ring of five M2 transmembrane segments forms the wall of the nAChR ion channel pore, which is the site of such blockade plos.org.

A key aspect of this compound's specificity is its ability to discriminate between neuronal nicotinic receptors in autonomic ganglia and nicotinic receptors located at the neuromuscular junction odmu.edu.uawikipedia.org. Unlike ganglionic nAChRs, the nicotinic receptors at the skeletal neuromuscular junction are not significantly affected by this compound wikipedia.org. Neuromuscular junction nAChRs are primarily responsible for mediating skeletal muscle contraction and possess a different subunit composition (e.g., (α1)2β1εδ at the muscle endplate) compared to their neuronal counterparts news-medical.netwikipedia.orgsigmaaldrich.comderangedphysiology.com. This differential sensitivity underscores this compound's utility in pharmacological research for isolating the effects of ganglionic transmission.

Absence of Significant Interaction with Muscarinic Acetylcholine Receptors (mAChR) in Primary Mechanism

This compound's primary mechanism of action is highly selective for nicotinic acetylcholine receptors, with minimal or no significant interaction with muscarinic acetylcholine receptors (mAChRs) at concentrations relevant to its ganglionic blocking effects wikipedia.orgncats.io. Studies have demonstrated that this compound (Hexamethonium) exhibits little to no significant antagonism of contractile responses mediated by muscarinic receptors in various peripheral tissues, including the guinea-pig ileum, oesophageal muscularis mucosae, urinary bladder, and trachea ncats.ionih.gov. While some minor interactions with mAChRs have been observed at higher concentrations in specific tissues, such as guinea-pig left atria and canine saphenous vein, these are not considered part of its primary pharmacological mechanism ncats.ionih.gov. This selectivity is crucial, as mAChRs constitute a distinct family of G protein-coupled receptors that regulate numerous fundamental functions in both the central and peripheral nervous systems through different signaling pathways nih.govmdpi.com.

Pharmacological Specificity and Selectivity in Research Contexts

Comparative Analysis with Other Ganglionic Blocking Agents (e.g., Hexamethonium (B1218175), Pentolinium, Mecamylamine)

Benzohexonium is categorized as a non-depolarizing ganglionic blocker, similar to Hexamethonium and Pentolinium, while Mecamylamine is a non-selective, non-competitive antagonist. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgslideshare.net These agents primarily function by antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, thereby inhibiting both sympathetic and parasympathetic nervous systems. wikipedia.orgwikipedia.orgcvpharmacology.com

Historically, ganglionic blockers, including this compound, were used as antihypertensive drugs due to their ability to reduce sympathetic outflow, leading to decreased cardiac output and systemic vascular resistance. wikipedia.orgcvpharmacology.com However, their broad actions, affecting both sympathetic and parasympathetic systems, led to a wide range of side effects, largely diminishing their therapeutic use in favor of more specific drugs. nih.govwikipedia.org Despite this, they remain valuable research tools. ncats.io

A key distinction among these agents lies in their duration of action. This compound is classified as an intermediate-acting drug, with effects lasting up to 6 hours. In contrast, Trimethaphan (Arfonad) and Hygronium are short-acting (15-20 minutes), while Pirilen (Pempidine) is long-acting (6-12 hours). Hexamethonium also falls into the intermediate-acting category. odmu.edu.uacore.ac.uk

From a mechanistic perspective, Hexamethonium, a component compound of this compound, primarily blocks the ion pore of the neuronal nicotinic receptors rather than competing directly with the acetylcholine binding site. wikipedia.org Research has shown that Hexamethonium can distinguish between sympathetic nerve stimulation and the action of acetylcholine, blocking the latter by potentially preventing its entry into the sympathetic fiber. nih.gov Studies have also indicated that Hexamethonium, Pentolinium, and hemicholinium (B97416) (HC-3), all bis-quaternary compounds, can block the action of certain substances, presumably by preventing their entry into the nerve fiber. nih.gov

Mecamylamine, unlike the bis-quaternary compounds, is a secondary amine and a non-competitive antagonist. wikipedia.org Its distinct chemical structure allows it to penetrate the central nervous system (CNS), which is generally not the case for quaternary ammonium (B1175870) compounds like Hexamethonium and this compound due to their poor absorption from the gastrointestinal tract and inability to cross the blood-brain barrier. ncats.ioidrblab.net

The comparative effects of these agents on the cardiovascular system have been a subject of research, highlighting their shared mechanism of ganglionic blockade leading to hypotension. nih.govnih.gov

| Ganglionic Blocking Agent | Classification | Mechanism of Action (Primary) | Duration of Action (Research Context) | CNS Penetration |

|---|---|---|---|---|

| This compound | Non-depolarizing | Nicotinic receptor antagonist (ganglionic) | Intermediate (up to 6 hours) odmu.edu.ua | Limited/No ncats.io |

| Hexamethonium | Non-depolarizing | Neuronal nAChR antagonist (ion pore block) wikipedia.org | Intermediate odmu.edu.ua | Limited/No ncats.io |

| Pentolinium | Ganglionic blocking agent | Nicotinic acetylcholine receptor antagonist wikipedia.org | Intermediate (similar to this compound) odmu.edu.ua | Limited/No |

| Mecamylamine | Non-selective, non-competitive antagonist | Nicotinic acetylcholine receptor antagonist wikipedia.org | Variable | Yes wikipedia.orgidrblab.net |

Receptor Subtype Selectivity in Preclinical Models

Ganglionic blockers, including this compound, primarily target nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. nih.govwikipedia.org It is important to note that nicotinic receptors are found in various locations, including the CNS, adrenal medulla, autonomic ganglia, and neuromuscular junctions. odmu.edu.ua However, the nicotinic receptors in autonomic ganglia differ from those at the neuromuscular junction. For instance, ganglionic receptors are selectively blocked by this compound, while neuromuscular junction receptors are specifically blocked by agents like Tubocurarine. odmu.edu.ua

Hexamethonium, a compound related to this compound, acts as an antagonist at the nicotinic acetylcholine receptors located in both sympathetic and parasympathetic ganglia, without affecting muscarinic acetylcholine receptors (mAChR) on target organs or nicotinic receptors at the skeletal neuromuscular junction. wikipedia.org This highlights a degree of selectivity for neuronal nAChRs over muscle-type nAChRs.

Research indicates that while nAChRs and mAChRs are involved in epilepsy, and hyperstimulation of either can cause seizures, ganglionic blockers like this compound specifically interfere with transmission at the nicotinic receptors of the sympathetic and parasympathetic ganglia. odmu.edu.uaunimib.it

Structure-Activity Relationship Studies and Functional Group Analysis (e.g., Quaternary Ammonium Structure)

The pharmacological activity of ganglionic blocking agents like this compound is intrinsically linked to their chemical structure, particularly the presence of quaternary ammonium groups. frontiersin.orgwikipedia.org Quaternary ammonium compounds (QACs) are characterized by a positively charged nitrogen atom bonded to four alkyl or aryl substituents. frontiersin.orgwikipedia.orgsavemyexams.com Unlike primary, secondary, or tertiary amines, quaternary ammonium cations are permanently charged, irrespective of the solution's pH. wikipedia.org

This compound is a bis-quaternary ammonium compound, meaning it contains two such positively charged nitrogen centers. nih.govannualreviews.org This bis-quaternary structure is crucial for its ganglionic blocking action. Early research in pharmacology established principles for the structure-activity relationship of cholinergic agents, including the requirement for a nitrogen atom capable of bearing a positive charge, preferably a quaternary ammonium salt, for maximum potency. slideshare.netiiab.me

Studies have shown the important role played by anions in the gangliolytic action of salts of bis-quaternary bases. For example, hexamethonium benzene (B151609) sulfonate (this compound) was found to be a more powerful gangliolytic and less toxic than the iodide salt of hexamethonium. annualreviews.org This suggests that while the quaternary ammonium structure is fundamental, the counter-ion can also influence the compound's pharmacological profile.

Preclinical in Vitro Research Applications

Isolated Tissue Studies for Autonomic Responsiveness

Isolated tissue preparations are fundamental in pharmacology for studying the physiological responses of specific organs or tissues in a controlled environment, free from systemic influences. nih.govresearchgate.net Benzohexonium is frequently employed in these models to probe the role of ganglionic transmission in tissue function.

Characterization of Cholinergic Responses in Isolated Organs (e.g., Guinea-Pig Ileum, Atria)

In functional studies using isolated guinea-pig tissues, this compound has been used to differentiate between receptor subtypes and their roles in mediating cholinergic responses. Research has shown that this compound can act as a weak antagonist at muscarinic receptors, with a notable selectivity for the M2 subtype found in cardiac tissue. nih.gov In isolated guinea-pig left atria, this compound antagonized the negative inotropic effects of carbachol (B1668302), yielding a calculated pKB value of 3.80. nih.gov

Conversely, in the guinea-pig ileum, this compound showed little to no significant antagonism of carbachol-induced contractions. nih.gov However, other studies on the guinea-pig ileum longitudinal muscle-myenteric plexus have revealed a different phenomenon. In this preparation, this compound was found to augment twitch contractions evoked by electrical field stimulation, suggesting a complex modulatory role beyond simple blockade. nih.gov This augmentation points to a potential nicotinic inhibition of a purinergic input to cholinergic motor neurons within the myenteric plexus. nih.gov

| Tissue Preparation | Agonist | Observed Effect of this compound | Quantitative Finding | Reference |

|---|---|---|---|---|

| Guinea-Pig Left Atria | Carbachol | Antagonism of negative inotropic response | pKB = 3.80 | nih.gov |

| Guinea-Pig Ileum | Carbachol | No significant antagonism of contraction | - | nih.gov |

| Guinea-Pig Ileum Longitudinal Muscle-Myenteric Plexus | Electrical Field Stimulation | Augmentation of twitch contractions | 35% increase at 1 mmol/l | nih.gov |

Assessment of Ganglionic Transmission in Excised Autonomic Ganglia

As a canonical ganglionic blocking agent, this compound is instrumental in studies designed to assess the function of autonomic ganglia. nih.gov It acts as a non-depolarizing antagonist at nAChRs located within both sympathetic and parasympathetic ganglia. wikipedia.org This action blocks the transmission of nerve impulses from preganglionic to postganglionic neurons. wikipedia.org In vitro studies on excised ganglia utilize this compound to confirm that an observed physiological response is indeed mediated by ganglionic transmission. For instance, its application can abolish postsynaptic potentials evoked by stimulating preganglionic fibers, thereby isolating and confirming the ganglionic nature of the synapse. This approach has been used to investigate the pharmacological properties of various parasympathetic ganglia, such as those involved in vasodilator responses. nih.gov

Cellular Models for Neurotransmitter Release and Receptor Function

Cellular models, including neuronal cultures and single-cell electrophysiology, permit a high-resolution analysis of the molecular mechanisms underlying synaptic transmission and receptor function. nih.govresearchgate.net

Modulation of Synaptic Transmission in Neuronal Cultures

In cellular models, this compound is used to probe the function of nicotinic acetylcholine (B1216132) receptors in synaptic transmission. Studies on Aplysia neurons, a model system for cellular neurobiology, have employed this compound to investigate its effects on excitatory responses to acetylcholine (ACh). nih.govnih.gov Its application modulates the agonist-induced currents, providing insight into the kinetics of receptor-channel interactions. nih.govnih.gov Similarly, research using the frog neuromuscular junction, a classic model for the synapse, has shown that this compound alters ACh-induced currents. nih.govnih.gov It reduces the slope of ACh concentration-response curves, with the effect becoming more pronounced at more negative membrane potentials, indicating a voltage-dependent mechanism of action. nih.gov

Electrophysiological Recordings of Ion Channel Activity

Electrophysiological techniques, such as two-microelectrode and vaseline-gap voltage clamps, have been pivotal in elucidating the precise mode of action of this compound on ion channels. nih.govnih.gov In voltage-clamped Aplysia neurons, this compound induces biphasic relaxations of the ACh-induced current following a change in membrane potential. nih.govnih.gov It causes a voltage-dependent reduction in the mean single-channel lifetime. nih.govnih.gov Kinetic analysis from these studies suggests that the voltage-dependent actions may stem from an allosteric interaction with the ACh receptor rather than a direct influence of the electric field on the drug's binding rate. nih.govnih.gov

Studies on frog skeletal muscle fibers further detail these interactions. nih.gov this compound produces a voltage-dependent reduction in the apparent single-channel conductance as the membrane is hyperpolarized. nih.gov The slow relaxation in the ACh-induced current that follows a voltage step is slower in the presence of this compound, and the time constant of this relaxation increases with hyperpolarization. nih.gov

| Preparation | Technique | Key Finding | Kinetic Parameters (from Aplysia study) | Reference |

|---|---|---|---|---|

| Aplysia Neurons | Voltage- and Concentration-Jump Relaxation | Voltage-dependent reduction of single-channel lifetime; induces biphasic relaxations. | Association rate (kf): 5 × 104 M−1s−1 | nih.govnih.gov |

| Aplysia Neurons | Voltage- and Concentration-Jump Relaxation | Voltage-dependent reduction of single-channel lifetime; induces biphasic relaxations. | Dissociation rate (kb): 0.24–0.29 s−1 | nih.govnih.gov |

| Frog Skeletal Muscle | Voltage Clamp | Voltage-dependent reduction in apparent single-channel conductance. | - | nih.gov |

| Frog Skeletal Muscle | Voltage Clamp | Slows the current relaxation following a voltage step. | - | nih.gov |

Receptor Binding and Ligand Displacement Studies

In addition to its well-characterized effects on nicotinic receptors, this compound has been investigated for its interaction with muscarinic acetylcholine receptors through radioligand binding studies. nih.gov These assays directly measure the affinity of a compound for a specific receptor subtype. Competition binding experiments have demonstrated that this compound exhibits a higher affinity for cardiac M2 muscarinic receptors than for M1 (cerebrocortical) or M3 (submaxillary gland) receptors. nih.gov

Furthermore, this compound can allosterically modulate the binding of other ligands. At M2 receptors, it was shown to increase the half-life of the dissociation of the radioligand [3H]-N-methylscopolamine in a concentration-dependent manner, indicating a negative allosteric interaction. nih.gov This effect was much less pronounced at M3 receptors, highlighting its selectivity. nih.gov

| Receptor Subtype | Tissue Source | Affinity (pKi) | Effect on [3H]-NMS Dissociation Half-Life | Reference |

|---|---|---|---|---|

| M1 | Cerebrocortex | 3.28 | Not specified | nih.gov |

| M2 | Heart | 3.68 | 1.6-4.3 fold increase | nih.gov |

| M3 | Submaxillary Gland | 2.61 | 1.7 fold increase (at high concentration) | nih.gov |

Preclinical in Vivo Research Paradigms and Animal Models

Investigations of Autonomic Nervous System Control

Benzohexonium, a potent ganglionic blocking agent, has been instrumental in preclinical in vivo research for elucidating the complex mechanisms of autonomic nervous system (ANS) control over various physiological functions. By non-selectively antagonizing nicotinic acetylcholine (B1216132) receptors in both sympathetic and parasympathetic ganglia, this compound allows researchers to study the effects of autonomic blockade on end-organ function and to unmask the underlying neurohumoral regulatory pathways.

Sympathetic and Parasympathetic Inhibition in Animal Models

The primary mechanism of action of this compound involves the blockade of neurotransmission at the ganglionic synapse, effectively inhibiting both sympathetic and parasympathetic outflow. nih.gov This non-discriminatory inhibition has been leveraged in a variety of animal models to dissect the relative contributions of each branch of the ANS to physiological homeostasis.

In studies involving spontaneously hypertensive rats (SHRs), the administration of hexamethonium (B1218175) (a salt of this compound) led to a significant reduction in renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). nih.gov Notably, at higher doses, the reduction in RSNA and MAP was more pronounced in SHRs compared to normotensive Wistar rats, suggesting an enhanced basal sympathetic tone in the hypertensive model. nih.gov A significant positive correlation was observed between the changes in RSNA and MAP following hexamethonium administration in both rat strains, indicating a direct link between sympathetic nerve activity and blood pressure regulation. nih.gov

| Animal Model | Parameter | Effect of this compound (Hexamethonium) | Reference |

| Spontaneously Hypertensive Rats (SHRs) | Renal Sympathetic Nerve Activity (RSNA) | Significant reduction | nih.gov |

| Spontaneously Hypertensive Rats (SHRs) | Mean Arterial Pressure (MAP) | Significant reduction (greater than in Wistar rats at higher doses) | nih.gov |

| Spontaneously Hypertensive Rats (SHRs) | Heart Rate (HR) | Significant reduction | nih.gov |

| Wistar Rats | Renal Sympathetic Nerve Activity (RSNA) | Significant reduction | nih.gov |

| Wistar Rats | Mean Arterial Pressure (MAP) | Significant reduction | nih.gov |

| Wistar Rats | Heart Rate (HR) | Significant reduction | nih.gov |

Research in cats has provided insights into the parasympathetic inhibitory effects of this compound. In one study, hexamethonium was shown to suppress vasodilator responses in the lower lip, which are mediated by a parasympathetic ganglion in the chorda tympani pathway. nih.gov The sensitivity of this ganglion to hexamethonium was found to be similar to that of the otic ganglion but different from the submandibular and pterygopalatine ganglia, highlighting the pharmacological heterogeneity among parasympathetic ganglia. nih.gov

Role in Unraveling Neurohumoral Regulation of Physiological Functions

By inducing a "chemical denervation," this compound has been a valuable tool for researchers to explore the intricate interplay between neural and humoral (hormonal) control of physiological processes. The autonomic nervous system and the endocrine system are deeply integrated, and by removing the direct neural influence with a ganglionic blocker, the underlying humoral regulatory mechanisms can be more clearly observed.

For instance, the use of this compound in animal models has helped to differentiate between direct neural effects and the effects of circulating catecholamines (e.g., epinephrine (B1671497) and norepinephrine) released from the adrenal medulla. The heart and vasculature are regulated by both the autonomic nervous system and circulating hormones. nih.gov The sympathetic nervous system stimulates the heart and constricts blood vessels, while the parasympathetic system has a depressive effect on cardiac function. nih.gov By blocking the ganglionic transmission, the direct neural component is inhibited, allowing for the study of the remaining humoral influences on cardiovascular function.

Role in Gastrointestinal Physiology Research

The gastrointestinal (GI) tract is under complex autonomic control, with both cholinergic (parasympathetic) and adrenergic (sympathetic) inputs modulating motility, secretion, and blood flow. This compound has been employed in preclinical studies to investigate these regulatory mechanisms.

Modulation of Gastric Secretion Pathways in Experimental Models

Studies in dogs have demonstrated the inhibitory effect of hexamethonium on gastric acid secretion. In one key experiment, hexamethonium was shown to depress acid secretion in response to both Urecholine (a cholinergic agonist) and histamine (B1213489) in dogs with vagally innervated stomachs and in those with vagally denervated pouches of the entire stomach. The inhibition was observed to be more pronounced in the dogs with intact vagal innervation, suggesting that a significant portion of the drug's effect is mediated through the blockade of parasympathetic pathways.

| Animal Model | Stomach Innervation | Stimulus | Effect of Hexamethonium on Acid Secretion | Reference |

| Dog | Vagally Innervated (Gastric Fistula) | Urecholine | Depression | |

| Dog | Vagally Innervated (Gastric Fistula) | Histamine | Depression | |

| Dog | Vagally Denervated (Total Pouch) | Urecholine | Depression | |

| Dog | Vagally Denervated (Total Pouch) | Histamine | Depression |

These findings indicate that this compound can inhibit gastric secretion by blocking the transmission of cholinergic signals that stimulate acid production. The fact that it also inhibits histamine-stimulated secretion, albeit to a lesser extent, suggests a more complex interaction that may involve the blockade of autonomic ganglia that influence the histamine-releasing enterochromaffin-like (ECL) cells.

Interaction with Cholinergic and Adrenergic Receptor Systems in Digestive Function

The digestive system is finely regulated by a balance between excitatory cholinergic and inhibitory adrenergic inputs. This compound, by blocking all autonomic ganglia, effectively removes both of these influences at the preganglionic level. This allows for the study of the intrinsic properties of the enteric nervous system and the direct effects of various neurotransmitters and hormones on the gut.

In conscious sheep, hexamethonium has been used as a reference drug to assess the involvement of the autonomic nervous system in upper gastrointestinal functions. It was found to inhibit cyclical contractions of the reticulo-rumen and abomasal motility to a greater extent than gastric acid secretion. This suggests a higher degree of autonomic control over motility compared to secretion in these animals. The study also noted that while high doses of hexamethonium reduced the initiation of migrating myoelectric complexes, clinically used dosages enhanced it, highlighting the complex and sometimes paradoxical effects of widespread autonomic blockade.

Studies in Lipid Metabolism and Atherogenesis Models

While primarily known for its effects on the autonomic nervous system, some preclinical research has explored the potential role of this compound in the regulation of lipid metabolism. This area of investigation is less extensive but has yielded intriguing findings.

In a study on conscious, unrestrained rats, the intravenous infusion of hexamethonium was found to significantly lower the mRNA levels of apolipoprotein A-IV (apo A-IV) in the ileum. nih.gov Apo A-IV is a protein involved in lipid absorption and transport, and its expression is known to be stimulated by lipid ingestion. The inhibitory effect of hexamethonium on basal apo A-IV expression was also observed with the cholinergic blocker atropine, but not with the beta-adrenergic blocker propranolol, suggesting that this regulation is mediated by cholinergic neurons. nih.gov

Interestingly, when a lipid emulsion was infused directly into the ileum of the rats, the expected increase in apo A-IV mRNA levels was not affected by the concurrent intravenous infusion of hexamethonium. nih.gov This suggests that while basal expression of the apo A-IV gene is under cholinergic control, the lipid-induced upregulation of its expression is independent of this pathway. nih.gov These findings point to a site-specific and pathway-specific role of the autonomic nervous system in the regulation of lipid metabolism at the level of gene expression.

Investigation of Hypolipidemic Effects in Hyperlipidemic Animal Models

Preclinical research has identified the hypolipidemic activity of this compound in various animal models of dyslipoproteinemia. researchgate.net Studies utilizing outbred albino male rats have demonstrated the compound's efficacy in lowering lipid levels under different induced hyperlipidemic conditions, including models triggered by the detergent Triton (B1239919) WR-1339, ethanol (B145695) administration, and a hypercholesterolemic diet. researchgate.net

In these experiments, this compound administration was associated with a significant decrease in key lipid markers in both blood serum and liver tissue when compared to untreated hyperlipidemic control groups. researchgate.net Specifically, there were notable reductions in total cholesterol (TCh) and triglycerides (TG). researchgate.net Furthermore, in the model involving a special hypercholesterolemic diet, this compound treatment led to an increase in high-density lipoprotein cholesterol (HDL-C), which is often referred to as "good cholesterol". researchgate.net The compound's activity resulted in a positive effect on the calculated index of atherogenicity, indicating a reduced risk of atherosclerotic lesions. researchgate.netnih.gov The observed effects included a lowering of lipid content not only in the blood and liver but also in the aorta. researchgate.net These findings establish the potential of this compound as a hypolipidemic agent in experimental settings. researchgate.netnih.gov

Table 1: Effects of this compound on Lipid Profile in a Hypercholesterolemic Diet Rat Model This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Model Group (Hyperlipidemic Control) | This compound-Treated Group | Outcome of Treatment |

|---|---|---|---|

| Serum Total Cholesterol (TCh) | Significantly Elevated | Significantly Decreased | ▼ |

| Serum Triglycerides (TG) | Significantly Elevated | Significantly Decreased | ▼ |

| Serum HDL-Cholesterol (HDL-C) | Decreased | Significantly Increased | ▲ |

| Liver Total Cholesterol (TCh) | Significantly Elevated | Significantly Decreased | ▼ |

| Liver Triglycerides (TG) | Significantly Elevated | Significantly Decreased | ▼ |

| Atherogenicity Index | Significantly Elevated | Significantly Decreased | ▼ |

Data synthesized from preclinical studies in diet-induced hyperlipidemic rats. researchgate.net

Molecular Mechanisms Underlying Anti-Atherosclerotic Potential in Preclinical Settings

The anti-atherosclerotic potential of this compound in preclinical models is primarily inferred from its demonstrated hypolipidemic effects. researchgate.net Atherosclerosis is closely linked to dyslipidemia, particularly elevated levels of total cholesterol, triglycerides, and low-density lipoproteins, alongside reduced levels of high-density lipoproteins. nih.govfrontiersin.org By significantly improving the lipid profile, this compound addresses these underlying risk factors.

The most direct evidence of its anti-atherosclerotic potential comes from the calculation of the atherogenicity index in animal models. researchgate.net This index, which is a ratio derived from total cholesterol and HDL-C levels, is a predictive marker for the risk of developing atherosclerotic plaques. researchgate.net Studies have shown that this compound administration leads to a favorable reduction in this index. researchgate.net This suggests that the compound helps to shift the balance of lipoproteins towards a less atherogenic state, thereby reducing the risk of atherosclerotic lesion formation. researchgate.netnih.gov While the compound's ability to lower lipid content in the aorta further supports this potential, detailed studies on the specific molecular pathways, such as impacts on inflammatory markers, foam cell formation, or endothelial dysfunction, have not been extensively detailed in the available research.

Neuroscience Research Utilizing Peripheral Blockade

Distinguishing Central versus Peripheral Cholinergic Effects

A significant challenge in neuroscience is isolating the central nervous system (CNS) effects of a substance from its peripheral effects. This is particularly true for the cholinergic system, as cholinergic receptors, both nicotinic and muscarinic, are widely distributed throughout the body. youtube.com These receptors are present not only in the brain, where they are involved in processes like memory, cognition, and arousal, but also in the peripheral nervous system, where they mediate a vast array of autonomic functions, including heart rate, glandular secretion, and smooth muscle contraction. youtube.com

When a cholinergic agent is administered systemically, it can activate both central and peripheral receptors simultaneously, making it difficult to attribute an observed behavioral or physiological response solely to its action within the brain. For example, a change in an animal's activity level could be due to a direct effect on CNS pathways or a secondary consequence of peripheral effects like changes in heart rate or muscle function. youtube.com Therefore, to accurately study the CNS-specific roles of the cholinergic system, researchers require pharmacological tools that can selectively block peripheral receptors without influencing those in the brain.

Use as a Peripheral M- and N-Cholinolytic Blocker in CNS-Focused Studies

This compound serves as a valuable tool in CNS-focused studies due to its properties as a peripheral ganglion-blocking agent with limited ability to cross the blood-brain barrier. As a hexamethonium compound, its chemical structure restricts its passage into the central nervous system. This characteristic allows it to act as a selective antagonist of both muscarinic (M) and nicotinic (N) cholinergic receptors in the periphery without directly interfering with cholinergic transmission within the brain.

In experimental designs, this compound can be pre-administered to an animal model to induce a peripheral cholinergic blockade. Subsequently, a different cholinergic drug that can cross the blood-brain barrier can be administered. Any observed behavioral, cognitive, or physiological changes can then be more confidently attributed to the central actions of the second drug, as its peripheral effects have been prevented by this compound. This methodology enables researchers to dissect the specific contributions of central cholinergic pathways to various functions and disease states, effectively isolating the brain's response from the body's.

Neurophysiological and Autonomic Reflex Research

Analysis of Autonomic Reflex Arcs and their Components

Autonomic reflex arcs constitute the neural pathways responsible for involuntary and unconscious responses to various stimuli within the body, playing a crucial role in maintaining physiological homeostasis. mims.comflybase.org These arcs are fundamentally composed of a sensory receptor, an afferent (sensory) neuron, an integration center within the central nervous system, an efferent (motor) neuron, and an effector organ. mims.com

Benzohexonium acts as a ganglion-blocking agent, specifically inhibiting cholinergic transmission at autonomic ganglia by impeding the release of acetylcholine (B1216132). fishersci.atwikipedia.org This inhibitory action allows researchers to probe the involvement of nicotinic receptors and cholinergic pathways in various reflex responses.

Research findings illustrate the impact of this compound on different components of autonomic reflex arcs:

| Organ System / Reflex | Stimulus / Activation | Effect of this compound (Hexamethonium) | Affected Receptor / Transmission | Source |

| Human Eccrine Sweat Gland (Axon-reflex response) | Nicotine (B1678760), Acetylcholine | Inhibited axon-reflex response | Nicotinic receptors | uni.lu |

| Human Eccrine Sweat Gland (Direct response) | Nicotine, Acetylcholine | Blocked nicotinic component in a dose-dependent manner | Nicotinic receptors | uni.lu |

| Ruminant Gastrointestinal System (Conscious Sheep) | Natural physiological processes | Inhibited cyclical contractions of reticulo-rumen, abomasal motility, gastric acid secretion, and duodenal migrating myoelectrical complexes | Cholinergic transmission in autonomic ganglia | fishersci.at |

Characterization of Cholinergic Transmission in Specific Organ Systems (e.g., Salivatory Glands)

Cholinergic transmission, mediated by the neurotransmitter acetylcholine, plays a fundamental role in the function of various organ systems through its interaction with both muscarinic and nicotinic receptors. wikipedia.orgdsmz.de this compound has been instrumental in characterizing cholinergic transmission in specific physiological contexts.

Studies on the human parotid gland have demonstrated that this compound (Hexamethonium), acting as a ganglion-blocking agent, can completely inhibit paradoxical salivation. wikipedia.org This paradoxical response was observed in chronically preganglionically denervated human parotid glands when stimulated by substances such as atropine, benzilylcholine (metacine), and pirenzepine (B46924). wikipedia.org This finding highlights this compound's ability to interfere with the cholinergic pathways involved in salivary gland function.

Furthermore, in investigations of human eccrine sweat glands, this compound was found to block the nicotinic component of the direct sweat response in a dose-dependent manner. uni.lu This direct response is typically activated by nicotine and acetylcholine, underscoring the compound's specific antagonistic effect on nicotinic receptors within this system. uni.lu

The following table summarizes the effects of this compound on cholinergic transmission in specific organ systems:

| Organ System | Observed Effect of this compound (Hexamethonium) | Context / Stimulus | Source |

| Human Parotid Gland | Complete inhibition of paradoxical salivation | Chronically preganglionically denervated glands, induced by atropine, benzilylcholine (metacine), pirenzepine | wikipedia.org |

| Human Eccrine Sweat Gland | Dose-dependent blocking of nicotinic component of direct sweat response | Direct response activated by nicotine and acetylcholine | uni.lu |

Emerging and Non Canonical Research Applications

Explorations of Novel Pharmacological Activities (e.g., Hypolipidemic Effects)

Emerging research has identified a significant hypolipidemic effect of Benzohexonium, indicating its potential to influence lipid metabolism. Studies have demonstrated that this N-cholinolytic drug can reduce dyslipoproteinemia, mitigate fatty infiltration of the liver, and decrease the risk of atherosclerotic lesions. nih.govresearchgate.netresearchgate.net

Detailed experimental findings from studies conducted on male albino rats, utilizing various models of dyslipoproteinemia (induced by detergent triton (B1239919) WR-1339, ethanol (B145695) administration, or a hypercholesterolaemic diet), have provided compelling evidence of this compound's lipid-lowering capabilities. In these experiments, this compound, administered orally at a dose of 20 mg/kg, significantly decreased the levels of total cholesterol (TCh) and triglycerides (TG) in both serum and liver samples compared to control groups. Concurrently, it led to an increase in high-density lipoprotein cholesterol (Ch-HDL) in rats maintained on a hypercholesterolaemic diet. The calculated atherogenicity index also demonstrated a positive effect, suggesting a beneficial impact on preventing atherosclerotic plaque formation. nih.gov

The observed changes in lipid profiles highlight a promising non-canonical pharmacological activity of this compound.

Table 1: Effect of this compound on Lipid Parameters in Dyslipidemic Rat Models nih.gov

| Parameter | Control Group | Model Group | This compound Group (20 mg/kg) | Gemfibrozil Group (50 mg/kg) | Significance (vs. Model Group) |

| Serum Total Cholesterol (TCh) | Normal | Elevated | Decreased | Decreased | P < 0.05 |

| Serum Triglycerides (TG) | Normal | Elevated | Decreased | Decreased | P < 0.05 |

| Liver Total Cholesterol (TCh) | Normal | Elevated | Decreased | Decreased | P < 0.05 |

| Liver Triglycerides (TG) | Normal | Elevated | Decreased | Decreased | P < 0.05 |

| High-Density Lipoprotein Cholesterol (Ch-HDL) | Normal | Decreased | Increased | Increased | P < 0.05 |

| Atherogenicity Index | Normal | Elevated | Decreased | Decreased | Positive Effect |

Potential as a Research Tool for Unraveling Complex Multi-Receptor Interactions

Beyond its primary role as a nicotinic cholinergic antagonist, this compound (as hexamethonium) is widely recognized and utilized as a valuable research tool in pharmacology. ncats.iodrugbank.com Its utility extends to unraveling complex multi-receptor interactions, particularly its weak antagonistic actions at muscarinic receptors. ncats.ionih.gov

Functional and radioligand binding studies have elucidated this compound's ability to interact with various muscarinic receptor subtypes. While it exhibits little to no significant antagonism of contractile responses at muscarinic receptors in certain tissues like guinea-pig ileum, oesophageal muscularis mucosae, urinary bladder, and trachea, it demonstrates antagonism at muscarinic receptors in the guinea-pig left atria, mediating negative inotropic responses. nih.gov The calculated pKB value at these atrial muscarinic receptors was 3.80. nih.gov Furthermore, antagonism of contractile responses to carbachol (B1668302) was observed in the canine saphenous vein, with a pKB value of 3.75. nih.gov

In competition radioligand binding studies, this compound displayed differential affinities for muscarinic receptor subtypes. It exhibited a higher affinity for cardiac M2 receptors (pKi = 3.68) compared to cerebrocortical M1 receptors (pKi = 3.28) or submaxillary gland M3 receptors (pKi = 2.61). nih.gov This differential selectivity, particularly between M2 and M3 receptors, is comparable to other M2-selective antagonists. nih.gov This ability to weakly antagonize and differentiate between various muscarinic receptor subtypes, in addition to its well-characterized nicotinic antagonism, positions this compound as a crucial tool for researchers investigating the intricate interplay and functional roles of different cholinergic receptor populations in various physiological systems. nih.gov

Table 2: this compound Affinity for Muscarinic Receptor Subtypes (in vitro) nih.gov

| Receptor Subtype | Tissue Source | Affinity (pKi) |

| M2 | Cardiac (Guinea Pig Atria) | 3.68 |

| M1 | Cerebrocortical | 3.28 |

| M3 | Submaxillary Gland | 2.61 |

Methodological Considerations for Benzohexonium Use in Research

Blood-Brain Barrier Impermeability as a Research Advantage

A significant methodological advantage of Benzohexonium in research is its impermeability to the blood-brain barrier (BBB). The BBB is a highly selective physiological barrier formed by endothelial cells of brain microvessels, which meticulously controls the passage of substances from the bloodstream into the central nervous system (CNS). sigmaaldrich.com This barrier is essential for maintaining the precise ionic and molecular microenvironment necessary for neural signaling and protecting the CNS from harmful agents.

This compound, or its active component Hexamethonium (B1218175), is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier. This characteristic allows researchers to administer this compound systemically and achieve a selective blockade of peripheral autonomic ganglia without directly affecting the brain or spinal cord. Consequently, any observed physiological or pharmacological effects can be confidently attributed to peripheral autonomic nervous system modulation, eliminating the need for complex control groups or experimental setups to differentiate central versus peripheral actions. This selective action simplifies experimental interpretation and enhances the specificity of research findings related to peripheral autonomic regulation.

Application in Studies Requiring Selective Peripheral Autonomic Blockade

This compound functions as a non-depolarizing ganglionic blocker, specifically acting as a neuronal nicotinic (nAChR) receptor antagonist. Its mechanism involves blocking the ion pore of these receptors, which are crucial for neurotransmission in all autonomic ganglia, thereby inhibiting both sympathetic and parasympathetic nervous systems. This selective peripheral autonomic blockade makes this compound an indispensable tool in various research applications:

Investigation of Gastrointestinal Motility: Studies have utilized this compound to elucidate the role of autonomic ganglia in regulating gastrointestinal functions. For instance, research in rats demonstrated that the injection of this compound significantly reduced food-stimulated motility of the duodenum, indicating the involvement of autonomic ganglia in this physiological process. This highlights its utility in dissecting the neural control of digestive system activities.

Modeling Acute Autonomic Failure: The ability of this compound to induce a near-complete interruption of sympathetic and parasympathetic efferents makes it valuable for simulating acute autonomic failure in experimental settings. While direct human studies often employ similar ganglionic blockers like trimethaphan, the principle applies to this compound's research utility. Such models allow for the study of hemodynamic alterations, changes in gastrointestinal motility, pupillary function, saliva production, and tearing in the absence of confounding baroreflexes, providing insights into human cardiovascular physiology and pharmacology.

Dissecting Autonomic Contributions to Physiological Processes: Researchers employ this compound to isolate the contributions of the autonomic nervous system to various physiological responses and disease states. By selectively blocking ganglionic transmission, the direct impact of peripheral autonomic outflow on target organs can be assessed, aiding in the identification of specific neural pathways involved in complex biological phenomena.

Considerations for Experimental Design in In Vitro and In Vivo Settings

Effective utilization of this compound in research necessitates careful experimental design, tailored to whether the study is conducted in an in vitro or in vivo setting.

In Vitro Settings

In vitro studies are conducted outside a living organism, typically using isolated cells, tissues, or biological molecules in a controlled laboratory environment. These settings offer advantages in terms of precision, reproducibility, and the ability to manipulate specific aspects of biological systems.

Receptor Specificity and Concentration: When designing in vitro experiments with this compound, researchers must consider its specific antagonism of neuronal nicotinic receptors. Studies involving Hexamethonium, a component of this compound, have explored its action at muscarinic receptors in vitro, demonstrating the importance of understanding the precise receptor interactions at various concentrations.

Interactions with Other Compounds: The potential for interactions with other substances should be considered. For example, experimental data indicate interactions between humic acid salts and this compound, which could be relevant in studies involving complex biological matrices or drug delivery systems.

Model Systems: The choice of in vitro model, such as isolated organ preparations, cell cultures, or even advanced blood-brain barrier-on-chip technologies, will influence the experimental parameters. Researchers developing in vitro models of the BBB to evaluate drug permeability might consider how ganglionic blockers could affect or be affected by such systems.

In Vivo Settings

In vivo studies involve conducting experiments directly within living organisms, such as animal models. These studies provide high physiological relevance, allowing for the observation of complex interactions between different organ systems.

Animal Model Selection: The choice of animal model is paramount for in vivo studies. Researchers must select a model appropriate for the specific physiological system or disease being investigated, considering factors such as species-specific autonomic innervation and responses.

Monitoring Physiological Parameters: Given this compound's profound effects on the autonomic nervous system, continuous monitoring of relevant physiological parameters is critical. This includes, but is not limited to, blood pressure, heart rate, and gastrointestinal motility, to accurately assess the extent and duration of ganglionic blockade and its downstream effects.

Confirmation of Peripheral Action: A key aspect of in vivo design is to confirm that the observed effects are indeed peripherally mediated and not due to central nervous system penetration, thereby leveraging this compound's BBB impermeability.

Ethical Considerations and Data Management: All in vivo research must adhere to strict ethical guidelines, including obtaining ethical approval and ensuring animal welfare. Furthermore, in vivo studies can generate extensive datasets, necessitating robust data management and analysis strategies to ensure the integrity and interpretability of the results.

By meticulously addressing these methodological considerations, researchers can effectively harness the unique properties of this compound to gain valuable insights into the complexities of the peripheral autonomic nervous system and its role in health and disease.

Challenges and Limitations in Benzohexonium Research

Non-Selective Nature of Ganglionic Blockade

Benzohexonium (Hexamethonium) functions as a non-depolarizing ganglionic blocker, acting as a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist within autonomic ganglia. This mechanism allows it to inhibit nerve impulse transmission across these ganglia slideshare.netwikipedia.org. A critical aspect of its pharmacology is its non-selective blockade of both sympathetic and parasympathetic nervous systems, as these systems rely on nicotinic receptors in their autonomic ganglia for signal transmission wikipedia.org.

Historically, this broad action limited its clinical application for conditions like hypertension, where it was largely replaced by more selective drugs due to its wide array of effects slideshare.netwikipedia.orgusmlestrike.comnih.gov. Despite its diminished clinical utility, this compound remains a valuable research tool for studying autonomic functions nih.govncats.io. However, its lack of selectivity means that experiments using this compound simultaneously affect multiple physiological pathways, making it challenging to isolate the precise contribution of a single autonomic branch or specific receptor subtype to a observed physiological response.

Interpretation of Complex Physiological Outcomes Due to Broad Autonomic Inhibition

The broad autonomic inhibition induced by this compound leads to a wide range of physiological outcomes, complicating the interpretation of research findings. Blocking both sympathetic and parasympathetic systems results in a comprehensive disruption of autonomic function, manifesting in various side effects when used in vivo wikipedia.orgcvpharmacology.com.

For instance, sympatholytic effects can include significant hypotension, particularly orthostatic hypotension, and sexual dysfunction wikipedia.orgcvpharmacology.comdma.dp.ua. Concurrently, parasympatholytic effects may present as constipation, urinary retention, dry mouth, blurred vision, cycloplegia (loss of accommodation), and decreased lacrimal gland secretion wikipedia.orgusmlestrike.comcvpharmacology.com. The simultaneous occurrence of these diverse effects makes it difficult to attribute a specific research outcome to the inhibition of a single, isolated physiological pathway.

For example, in studies exploring gastrointestinal motility, this compound has been used to prevent inhibitory mechanisms caused by vagal stimulation, demonstrating its role in blocking autonomic pathways influencing the stomach and sphincter of Oddi researchgate.net. Similarly, in brain research, this compound has been employed to block peripheral autonomic effects, allowing researchers to isolate and study central nervous system actions without confounding peripheral influences clinicaloncologyjournal.com. While useful for demonstrating autonomic involvement, these studies underscore the challenge of dissecting specific contributions within the broadly inhibited system.

The following table summarizes some key physiological outcomes associated with the broad autonomic inhibition caused by ganglionic blockers like this compound:

| System Affected | Sympatholytic Effects | Parasympatholytic Effects |

| Cardiovascular | Hypotension (especially orthostatic), Vasodilation | Reflex Tachycardia |

| Gastrointestinal | Decreased Motility | Constipation, Impaired Gastrointestinal Motility |

| Urinary | Urinary Retention | |

| Ocular | Blurred Vision, Cycloplegia (Loss of Accommodation), Decreased Lacrimal Gland Secretion | |

| Oral | Dry Mouth (Xerostomia) | |

| Other | Sexual Dysfunction |

Availability and Standardization in Research Protocols

While this compound (Hexamethonium) is recognized as a widely used research tool nih.govncats.io, the availability and standardization of research protocols present ongoing considerations. The inherent non-selective nature of ganglionic blockade necessitates highly controlled experimental conditions to ensure reproducibility and accurate interpretation of results across different studies.

The broad spectrum of physiological effects means that variations in experimental parameters, such as animal models, administration routes, or specific physiological measurements, can lead to diverse and potentially incomparable outcomes. Although some studies demonstrate specific applications, such as its use in microcalorimetry for investigating drug interactions mdpi.com or in electrophysiological studies to block peripheral effects clinicaloncologyjournal.com, there is no universally adopted set of standardized protocols that account for its multifaceted actions across all research domains. The absence of such comprehensive standardization can pose a challenge for direct comparison and generalization of findings from different laboratories, requiring researchers to meticulously detail their methodologies to ensure clarity and potential for replication.

Future Research Directions and Unexplored Avenues

Investigation of Specific Neuronal Nicotinic Receptor Subtypes and Benzohexonium Interaction

This compound functions as a non-depolarizing ganglionic blocker and a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist wikipedia.org. Its primary mechanism involves blocking the ion pore of the nAChR, rather than directly competing with the acetylcholine binding site wikipedia.org. This ganglionic selectivity is a defining characteristic, as it specifically antagonizes nAChRs located in sympathetic and parasympathetic ganglia, without affecting muscarinic acetylcholine receptors (mAChRs) on target organs or nicotinic receptors at the skeletal neuromuscular junction wikipedia.org.

Previous research has utilized this compound to elucidate the role of N-cholinoreceptors in intersystemic somatovisceral interactions in early rat ontogenesis eco-vector.com. Furthermore, studies investigating the proliferative signal through nAChR in hybridoma cells revealed that this signal was mediated by ion channel opening, with this compound serving as an open channel blocker researchgate.net. While the compound's general ganglionic selectivity is known, a deeper investigation into its precise interactions with specific neuronal nicotinic receptor subtypes (e.g., α7, α4β2) remains an important unexplored avenue. Understanding such subtype specificity could reveal more nuanced pharmacological profiles and potential for targeted therapeutic development, similar to how pirenzepine (B46924) selectively inhibits M1 muscarinic receptors eco-vector.com.

Deeper Molecular Dissection of Non-Canonical Actions (e.g., Lipid Metabolism Pathways)

Beyond its classical role as a ganglionic blocker, emerging research suggests that this compound may possess non-canonical actions that warrant further molecular dissection. Notably, it has been found to exert a hypolipidemic effect, contributing to the reduction of dyslipoproteinemia, fatty infiltration of the liver, and the risk of atherosclerotic lesions researchgate.net. This discovery opens a significant research direction into the specific molecular pathways through which this compound influences lipid metabolism.

Further studies have indicated this compound's involvement in broader metabolic and antioxidant processes. For instance, in experiments investigating the effects of exogenous succinate (B1194679) and alpha-ketoglutarate (B1197944) on nitric oxide (NO) metabolism, lipid peroxidation, and antioxidant enzyme activity in rat liver tissues under acute hypoxia, this compound (as an N-cholinoreceptor blocker) was shown to completely eliminate the increase of certain antioxidant enzyme activities induced by alpha-ketoglutarate treatment nih.gov. This suggests that nitric oxide production influenced by alpha-ketoglutarate is mediated by cholinoreceptors, highlighting a potential role for this compound in modulating cellular redox states and energy metabolism pathways nih.gov. Future research should aim to identify the precise molecular targets and signaling cascades involved in these non-canonical effects.

Development of Advanced Preclinical Models to Leverage this compound's Specificity

This compound's distinct pharmacological profile, particularly its inability to cross the blood-brain barrier odmu.edu.ua, makes it an invaluable tool for developing advanced preclinical models. This property allows researchers to selectively investigate peripheral cholinergic mechanisms without confounding central nervous system effects. Its established use as a research tool researchgate.net can be expanded by creating more sophisticated in vivo and in vitro models.

For instance, its application in studies on somatovisceral systems in conscious rats colab.ws and in blocking peripheral effects during electrical stimulation odmu.edu.ua demonstrates its utility in dissecting complex physiological responses. The recently identified hypolipidemic effect researchgate.net also suggests the development of novel preclinical models for studying metabolic disorders, atherosclerosis progression, and the interplay between the autonomic nervous system and lipid homeostasis. Such models could involve genetically modified organisms or advanced organ-on-a-chip systems that allow for precise control and measurement of this compound's specific actions on relevant tissues and pathways.

Computational and Theoretical Modeling of this compound-Receptor Interactions

Computational and theoretical modeling offers a powerful approach to gain a deeper understanding of this compound's interactions at the molecular level. While direct computational studies focusing solely on this compound are not widely documented, the principles and techniques applied to other nicotinic acetylcholine receptor ligands can be readily adapted. Homology models of nAChR subtypes, such as α4β2 and α3β4, have revealed differences in their ligand-binding pockets, underscoring the complexity that computational methods can address researchgate.net.

Future research should focus on employing molecular docking, molecular dynamics simulations, and quantum chemical calculations to characterize this compound's binding modes, affinity, and selectivity for various nAChR subtypes. This could involve:

Predicting the precise residues involved in this compound's ion pore blockade.

Elucidating the conformational changes induced upon binding.

Comparing its binding characteristics with other ganglionic blockers and nAChR antagonists.

Investigating potential allosteric modulation sites.

Such computational insights could guide the design of novel, more selective chemical probes or therapeutic agents based on the this compound scaffold.

Exploration of this compound as a Chemical Probe for Fundamental Neuropharmacology

This compound is already recognized and widely utilized as a chemical probe in pharmacological research researchgate.net. Its selective blockade of ganglionic nicotinic receptors provides a critical tool for distinguishing the roles of ganglionic nAChRs from those at the neuromuscular junction or muscarinic receptors wikipedia.orgeco-vector.com. This specificity allows researchers to isolate and study the functions of the autonomic nervous system in various physiological and pathophysiological contexts.

The exploration of this compound as a chemical probe can be further expanded by:

Utilizing it to dissect the contribution of ganglionic nAChRs to newly discovered physiological processes.

Investigating its potential as a tool to modulate specific neuronal circuits in vivo when peripheral effects need to be isolated.

Leveraging its non-canonical effects, such as the hypolipidemic action researchgate.net, to explore the interplay between cholinergic signaling and metabolic regulation.

Developing derivatives or conjugates of this compound that retain its core specificity but offer enhanced properties for advanced imaging, optogenetic, or chemogenetic applications, thereby pushing the boundaries of fundamental neuropharmacology.

These future research directions promise to deepen our understanding of this compound's multifaceted pharmacology and its potential as a versatile tool in drug discovery and basic science.

Q & A

Q. What is the pharmacological classification of Benzohexonium, and what experimental models are appropriate for studying its mechanism of action?

this compound is classified as an intermediate-acting N-Cholinergic blocker with a duration of 1–6 hours, primarily used to induce controlled hypotension . To study its mechanism, researchers employ:

- In vitro models : Receptor binding assays using isolated ganglia or neuromuscular junctions to assess competitive inhibition of nicotinic acetylcholine receptors .

- In vivo models : Anesthetized animal studies (e.g., rabbits or rats) to evaluate blood pressure modulation and autonomic reflex responses . Standard protocols should include dose-response curves and control groups to isolate cholinergic effects from nonspecific actions .

Q. What standard analytical techniques are used to quantify this compound in biological matrices?

Key methods include:

- Electrophoretic determination : Utilizes nonpolarizing electrodes for urinary this compound analysis in rabbits, with validation via recovery rates and interference testing .

- Volumetric titration : Employs acid-base or redox reactions for purity assessment in pharmaceutical formulations .

- Spectrophotometry : Measures absorbance in multicomponent mixtures after separation via thin-layer chromatography (TLC) . Method validation must include limits of detection (LOD), precision, and accuracy, as per reproducibility guidelines .

Q. How should researchers design preclinical safety studies to evaluate this compound’s adverse effects?

Preclinical safety profiling involves:

- In vitro cytotoxicity assays : Testing on human cell lines (e.g., hepatocytes) to assess dose-dependent toxicity .

- In vivo toxicity models : Monitoring acute effects (e.g., hypotension, respiratory depression) in rodents at supratherapeutic doses .

- Contraindication studies : Investigating interactions with comorbidities like hypokalemia or hyperuricemia, as noted in pharmacological guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across studies?

Contradictions may arise from variations in experimental design (e.g., species-specific metabolism, dosage regimens). To address this:

- Conduct systematic reviews to identify confounding variables (e.g., differences in analytical methods or animal models) .

- Perform meta-analyses to quantify effect sizes across studies, adjusting for covariates like age or comorbidities .

- Validate findings through independent replication using standardized protocols (e.g., ISO/IEC 17025 guidelines) .

Q. What methodological considerations are critical when designing pharmacokinetic (PK) studies for this compound?

Key factors include:

- Sampling intervals : Due to its 1–6 hour duration, frequent blood sampling (e.g., every 30 minutes) is needed to capture peak plasma concentrations and elimination phases .

- Bioanalytical validation : Ensure methods like HPLC-MS/MS meet specificity criteria for this compound in plasma, with calibration curves spanning expected concentrations .

- Species-specific metabolism : Compare PK profiles across species (e.g., rabbits vs. humans) to extrapolate dosing regimens .

Q. How can researchers develop a validated HPLC-MS/MS method for this compound quantification in plasma?

Steps include:

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction to minimize matrix effects .

- Chromatographic separation : Use a C18 column with a mobile phase of methanol/ammonium formate (pH 3.5) for optimal retention .

- Mass spectrometry : Monitor transitions like m/z 345 → 128 (quantifier) and 345 → 201 (qualifier) for specificity . Validate parameters per ICH guidelines: linearity (R² > 0.99), intraday precision (<15% RSD), and recovery (>85%) .

Q. What strategies are effective for integrating this compound’s pharmacodynamic (PD) data into PK/PD models?

- Mechanistic modeling : Link plasma concentration-time profiles to hypotensive effects using Emax or sigmoidal models .

- Covariate analysis : Incorporate variables like renal function or age to explain inter-individual variability .

- Bayesian forecasting : Update models in real-time using sparse sampling data from clinical trials .

Methodological Resources

- Data Contradiction Analysis : Apply iterative qualitative frameworks to identify biases in experimental design or data interpretation .

- Reproducibility : Document detailed protocols in supplementary materials, including equipment specifications and raw datasets .

- Ethical Compliance : Adhere to guidelines for animal welfare (e.g., ARRIVE) and human participant studies (e.g., informed consent templates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.